2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
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Overview
Description
2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Properties
- A study by Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide compounds, including 2,4-dimethoxy analogs. These compounds, particularly 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide, were found to have significant potential as antipsychotic agents, displaying potent in vitro and in vivo properties, with indications of lower tendencies to induce extrapyramidal side effects (Högberg et al., 1990).
Metal Complex Formation
- Black et al. (1984) reported on the formation of macrocyclic metal complexes using derivatives of dimethoxy methylindole, showcasing the chemical's potential in complex metal template reactions (Black et al., 1984).
CNS Dopamine D2 Receptors Ligands
- Bishop et al. (1991) synthesized various 2,3-dimethoxy-substituted benzamides, investigating their role as high-affinity ligands for CNS dopamine D2 receptors. This research highlights the compound's relevance in studying dopamine-mediated responses and potential applications in positron emission tomography (PET) studies (Bishop et al., 1991).
Sigma-2 Receptor Probes
- Research by Xu et al. (2005) involved developing benzamide analogs as sigma-2 receptor probes, useful for studying receptor binding in vitro. This area of research emphasizes the application of 2,4-dimethoxy analogs in neuropharmacological studies (Xu et al., 2005).
Antitubercular Activity
- Nimbalkar et al. (2018) investigated benzamide compounds, including those with dimethoxy substitution, for their potential anti-tubercular activity. This research underscores the compound's utility in the development of novel therapeutics for tuberculosis (Nimbalkar et al., 2018).
Antioxidant and Antibacterial Properties
- Yakan et al. (2020) synthesized novel 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides to explore their antioxidant and antibacterial activities. This study highlights the potential for these compounds in medicinal chemistry and drug development (Yakan et al., 2020).
Antibacterial Agents
- Vinaya et al. (2008) synthesized novel benzamide derivatives, including 2-4-(2,4-dimethoxy-benzoyl)-phenoxy]-1- 4-(3-piperidin-4-yl-propyl)-piperidin-1- yl]-ethanone sulfonamide, to determine their antibacterial activities. This study contributes to the understanding of structure-activity relationships in developing effective antibacterial agents (Vinaya et al., 2008).
Imaging Solid Tumors with PET
- Tu et al. (2007) focused on synthesizing fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. This research demonstrates the potential of 2,4-dimethoxy analogs in oncological diagnostics (Tu et al., 2007).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-12-15-6-4-5-7-18(15)22(14)11-10-21-20(23)17-9-8-16(24-2)13-19(17)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUPHAFRPMUHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.